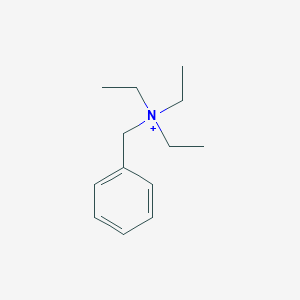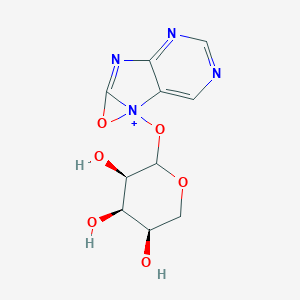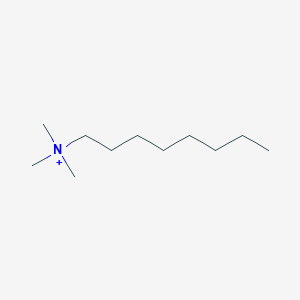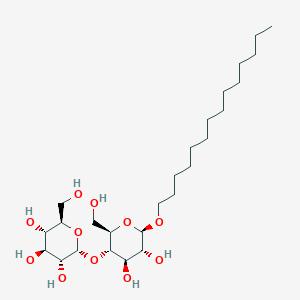
N-TETRADECYL-BETA-D-MALTOSIDE
Übersicht
Beschreibung
Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is a chemical compound with the molecular formula C26H50O11 . It is also known by other names such as N-TETRADECYL-BETA-D-MALTOSIDE and Tetradecyl b-D-maltopyranoside .
Molecular Structure Analysis
The molecular weight of Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is 538.7 g/mol . Its IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . The InChI and SMILES strings provide a textual representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside has several physical and chemical properties. It has a molecular weight of 538.7 g/mol and a molecular formula of C26H50O11 . Other properties such as melting point, boiling point, solubility, and specific rotation are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Ersatz für Tenside in Biotherapeutika
N-Tetradecyl-β-D-Maltoside: wird als Ersatz für nichtionische Tenside für Polysorbate in biotherapeutischen Formulierungen untersucht . Polysorbate sind dafür bekannt, Proteinaggregation zu verursachen, was die Bioverfügbarkeit und Pharmakokinetik beeinflussen kann. N-Tetradecyl-β-D-Maltoside bietet eine vielversprechende Alternative, die die Immunogenität nicht erhöht, wodurch es eine sicherere Option für die Erhaltung der Stabilität von Proteinen ist .
Mucosale Absorptionsverstärker
Diese Verbindung hat sich als vielversprechender mucosaler Absorptionsverstärker erwiesen, insbesondere in intranasalen Arzneimittelabgabesystemen . Es kann die Absorption von Therapeutika über die Schleimhautmembranen erheblich verbessern, was für Behandlungen entscheidend ist, die auf das zentrale Nervensystem abzielen .
Stabilisierung von RNA-Polymerase
In der Molekularbiologie kann N-Tetradecyl-β-D-Maltoside zur Reinigung und Stabilisierung von RNA-Polymerase verwendet werden . Dies ist essentiell für Transkriptionsstudien und das Verständnis von Genexpressionsmechanismen.
Detektion von Protein-Lipid-Wechselwirkungen
Die Verbindung ist nützlich bei der Detektion von Protein-Lipid-Wechselwirkungen, die für die Untersuchung der Dynamik und Funktionen von Zellmembranen unerlässlich sind . Diese Wechselwirkungen sind der Schlüssel zum Verständnis zellulärer Signalwege und Transportmechanismen.
Substrat für Glycogenin
N-Tetradecyl-β-D-Maltoside: dient als Substrat für die Glucosyl- und Xylosylübertragung durch Glycogenin . Diese Anwendung ist bedeutend in der Glykogenstoffwechselforschung und der Untersuchung von Energiespeicherkrankheiten.
Arzneimittelabgabe-Hilfsstoff
Es wird als Hilfsstoff für die Arzneimittelabgabe vorgeschlagen, der die mucosale Arzneimittelabsorption von therapeutischen Makromolekülen verbessern könnte . Diese Anwendung ist besonders relevant für die Abgabe großer biologischer Medikamente, die eine effiziente Absorption am Zielort erfordern.
Verbesserung der Nasenabsorption von Insulin
Die Forschung deutet darauf hin, dass N-Tetradecyl-β-D-Maltoside die nasale Absorption von regulärem Humaninsulin oder schnell wirkenden Insulinanaloga erhöhen kann
Wirkmechanismus
Target of Action
N-Tetradecyl-Beta-D-Maltoside, also known as Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside or Tetradecyl-|A-D-maltoside, is a type of alkylglycoside surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . It interacts with these targets to enhance the solubility of membrane proteins and facilitate their extraction and purification .
Mode of Action
The compound works by inserting its alkyl chain into the lipid bilayer, disrupting the membrane structure and increasing its permeability . This allows for the extraction of membrane proteins, which can then be studied in a solubilized, functional state . It has been used in the refolding and reassembly of recombinant alpha and beta chains of the class II major histocompatibility molecules (MHC-II) HLA-DRB5*0101 .
Biochemical Pathways
It is known that the compound can modulate the activity of certain enzymes, such as acetylcholinesterase .
Pharmacokinetics
It is known that the compound is soluble in water, which suggests that it could be readily absorbed and distributed in the body . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the solubilization of membrane proteins, facilitating their extraction and purification for further study . This can provide valuable insights into the structure and function of these proteins, contributing to our understanding of various biological processes and diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy as a surfactant can be affected by the presence of other substances that interact with cell membranes. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and effectiveness . .
Biochemische Analyse
Biochemical Properties
N-TETRADECYL-BETA-D-MALTOSIDE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its function as an absorption enhancer . It can increase the nasal absorption of regular human insulin or the fast-acting insulin analog lyspro-insulin .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by enhancing the absorption of therapeutic agents across mucosal membranes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It enhances absorption by both paracellular and transcellular routes . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-34-25-23(33)21(31)24(18(16-28)36-25)37-26-22(32)20(30)19(29)17(15-27)35-26/h17-33H,2-16H2,1H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPROSIGWJBJGA-IWODYCRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433039 | |
| Record name | Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18449-82-6 | |
| Record name | Tetradecyl-β-D-maltoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18449-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, tetradecyl 4-O-α-D-glucopyranosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





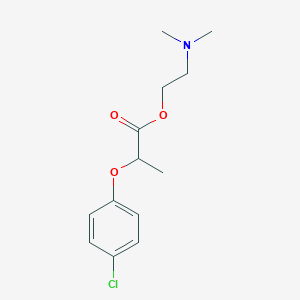

![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
